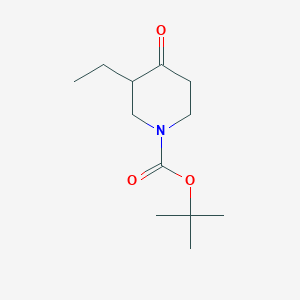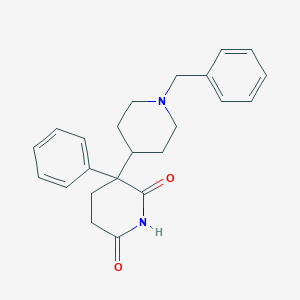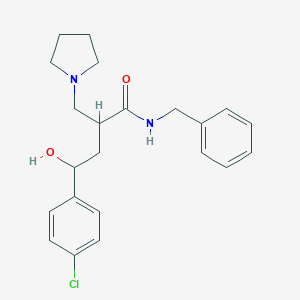
tert-Butyl-3-Ethyl-4-oxopiperidin-1-carboxylat
Übersicht
Beschreibung
Tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate (TBEP) is a chemical compound that is used in a variety of scientific research applications. It is a colorless, odorless, and volatile liquid with a low melting point. TBEP has been used in the synthesis of various organic compounds and has been studied for its potential use in the treatment of certain diseases.
Wissenschaftliche Forschungsanwendungen
Synthese von Pharmazeutischen Verbindungen
1-Boc-3-Ethyl-4-Piperidinon: dient als Schlüsselzwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen. Seine Struktur ist entscheidend für den Aufbau von Molekülen mit Piperidinringen, die in vielen Medikamenten aufgrund ihrer bioaktiven Eigenschaften häufig vorkommen . Die tert-Butylgruppe (Boc) wird in der Chemie oft zum Schutz der Aminfunktionalität während chemischer Reaktionen verwendet, was es einfacher macht, mehrstufige Synthesen ohne unerwünschte Nebenreaktionen durchzuführen.
Entwicklung von Medikamenten für das Zentralnervensystem
Piperidinderivate sind dafür bekannt, signifikante Auswirkungen auf das Zentralnervensystem (ZNS) zu haben. Diese Verbindung kann mit ihrem Piperidinon-Kern zur Entwicklung neuer ZNS-Medikamente verwendet werden, darunter Antipsychotika und Antidepressiva . Seine Modifikation durch verschiedene chemische Reaktionen ermöglicht die Herstellung von Verbindungen, die mit ZNS-Rezeptoren interagieren können.
Herstellung von entzündungshemmenden Mitteln
Die strukturelle Flexibilität von 1-Boc-3-Ethyl-4-Piperidinon ermöglicht seinen Einsatz bei der Entwicklung von entzündungshemmenden Mitteln. Durch die Anlagerung verschiedener Substituenten an den Piperidinring können Forscher Moleküle erzeugen, die die Entzündungsreaktion des Körpers modulieren, was möglicherweise zu neuen Behandlungen für Erkrankungen wie Arthritis und Asthma führt .
Entwicklung von antimikrobiellen Medikamenten
Der Piperidinanteil ist ein häufiges Merkmal in antimikrobiellen Medikamenten. Der Rahmen dieser Verbindung kann ausgearbeitet werden, um neue antimikrobielle Wirkstoffe zu erzeugen, die zur Bekämpfung resistenter Bakterienstämme und anderer Krankheitserreger beitragen können .
Krebsforschung
In der Krebsforschung kann 1-Boc-3-Ethyl-4-Piperidinon: verwendet werden, um Verbindungen zu synthetisieren, die das Wachstum von Krebszellen hemmen können. Seine Derivate können so konzipiert werden, dass sie mit bestimmten Signalwegen interferieren, die für das Überleben von Krebszellen entscheidend sind .
Entwicklung von Schmerzmitteln
Der Piperidinring der Verbindung ähnelt strukturell dem in vielen Schmerzmitteln. Forscher können diese Verbindung verwenden, um neue schmerzlindernde Medikamente zu entwickeln, die durch die Veränderung von Schmerzsignalwegen im Körper wirken .
Studien zu neurodegenerativen Erkrankungen
1-Boc-3-Ethyl-4-Piperidinon: kann verwendet werden, um Moleküle zu erzeugen, die auf neurodegenerative Erkrankungen wie Alzheimer und Parkinson abzielen. Diese Moleküle können so konzipiert werden, dass sie mit Enzymen oder Rezeptoren interagieren, die am Fortschreiten dieser Krankheiten beteiligt sind .
Synthese von Pflanzenschutzmitteln
Jenseits medizinischer Anwendungen kann diese Verbindung auch bei der Synthese von Pflanzenschutzmitteln verwendet werden. Zum Beispiel kann sie ein Ausgangsmaterial für die Herstellung von Insektiziden oder Herbiziden sein, die gezielt auf bestimmte Schädlinge oder Unkräuter wirken, ohne die Feldfrüchte zu schädigen .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-9-8-13(7-6-10(9)14)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJKZGGZDSJORL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624245 | |
| Record name | tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117565-57-8 | |
| Record name | tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)







![(S)-hexahydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B37484.png)
![4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B37485.png)

